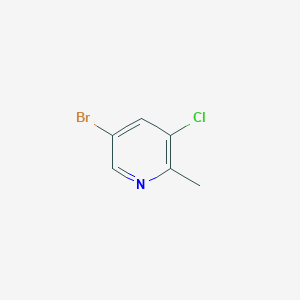

5-Bromo-3-chloro-2-methylpyridine

Vue d'ensemble

Description

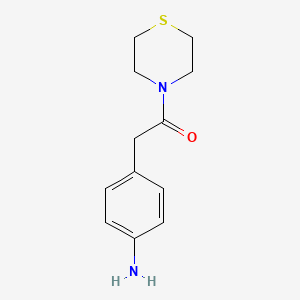

5-Bromo-3-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is a white to yellow solid or liquid . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, bromination and chlorination of pyridine derivatives are common synthetic methods. For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The molecular weight of this compound is 206.47 g/mol . The InChI code is 1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 42.0 to 46.0 °C and a boiling point of 78 °C/3 mmHg . It should be stored under inert gas and in a well-ventilated place .Applications De Recherche Scientifique

Catalytic Amination

One significant application of polyhalopyridines, including compounds similar to 5-Bromo-3-chloro-2-methylpyridine, is in the field of catalytic amination. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields aminated pyridine products with high isolated yields and excellent chemoselectivity. This process demonstrates the potential of halogenated pyridines in synthesizing aminopyridines, which are valuable in various chemical syntheses and pharmaceutical applications (Ji, Li, & Bunnelle, 2003).

Synthesis of Metal-complexing Molecular Rods

Halogenated pyridines are also utilized in the preparation of metal-complexing molecular rods. Efficient syntheses of brominated and dibrominated bipyridines and bipyrimidines, achieved through Stille coupling and other reactions, underline the role of such compounds in creating complex molecular structures. These structures are useful in the development of materials for electronic and photonic applications, showcasing the versatility of halogenated pyridines in material science (Schwab, Fleischer, & Michl, 2002).

Halogen Atom Migration Studies

Studies on halogen atom migration in halogeno-derivatives of dihydroxypyridine, including compounds akin to this compound, provide insights into the reactivity and structural transformations of these molecules. Understanding the positional exchange of halogen atoms in such compounds is crucial for designing synthetic pathways in organic chemistry (Hertog & Schogt, 2010).

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines, demonstrated by the selective amination and substitution reactions of 5-bromo-2-chloro-3-fluoropyridine, exemplifies the strategic use of these compounds in achieving specific molecular modifications. Such reactions are fundamental in the synthesis of complex organic molecules with desired functional groups, highlighting the importance of halogenated pyridines in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Molecular Electronics and Photophysics

Halogenated pyridines, through modifications and complexation with metals, contribute to the study of molecular electronics and photophysics. The tuning of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states in iron(II) polypyridines, for instance, provides valuable information for the development of photonic devices and materials (Fatur, Shepard, Higgins, Shores, & Damrauer, 2017).

Safety and Hazards

Orientations Futures

While specific future directions for 5-Bromo-3-chloro-2-methylpyridine were not found in the search results, brominated and chlorinated pyridines are often used as intermediates in the synthesis of various organic compounds, suggesting potential applications in organic synthesis and medicinal chemistry .

Mécanisme D'action

Target of Action

Brominated and chlorinated pyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Mode of Action

Brominated and chlorinated pyridines are generally used as intermediates in organic synthesis . They can participate in various reactions, including nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another group .

Biochemical Pathways

It’s worth noting that brominated and chlorinated pyridines can be used in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight, lipophilicity, and water solubility, can influence its pharmacokinetic properties .

Result of Action

As an intermediate in organic synthesis, it can contribute to the formation of various bioactive compounds, potentially exerting a wide range of biological effects .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-chloro-2-methylpyridine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from heat sources to prevent degradation . Furthermore, it should be handled with appropriate protective equipment to avoid skin and eye irritation, as well as respiratory irritation .

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTECWFXSVDAANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652259 | |

| Record name | 5-Bromo-3-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914358-72-8 | |

| Record name | 5-Bromo-3-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)

amine](/img/structure/B1517580.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)

amine](/img/structure/B1517588.png)

amine](/img/structure/B1517589.png)

![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)